1-Bromo-3-chlorobenzene serves as a model substrate for studying bromine-magnesium exchange reactions. These reactions involve replacing a bromine atom on an organic molecule with a magnesium group (Mg). Researchers have observed that electron-withdrawing substituents, like the chlorine atom present in 1-Bromo-3-chlorobenzene, significantly accelerate this exchange process. This finding has been demonstrated using a specific reaction system involving i-PrMgCl-LiCl in THF at 0°C [1].
1-Bromo-3-chlorobenzene also plays a role in developing new catalysts for cyanation reactions. These reactions introduce a cyano group (C≡N) onto organic molecules. Researchers have employed 1-Bromo-3-chlorobenzene as a test substrate to evaluate the effectiveness of a novel catalytic system utilizing potassium hexacyanoferrate (K4[Fe(CN)6]) as the cyanating agent for various aryl halides (aromatic compounds containing a halogen atom) [2].
1-Bromo-3-chlorobenzene, with the chemical formula and CAS number 108-37-2, is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a benzene ring substituted with both bromine and chlorine atoms at the meta positions. This compound appears as a clear to light yellow liquid and has a density of 1.63 g/mL at 25°C, a melting point of -21.5°C, and a boiling point of 196°C . The presence of halogens in its structure influences its reactivity and physical properties, making it useful in various chemical applications.
1-Bromo-3-chlorobenzene is a hazardous compound and should be handled with appropriate precautions.
Several methods exist for synthesizing 1-bromo-3-chlorobenzene:
Interaction studies involving 1-bromo-3-chlorobenzene often focus on its reactivity with other compounds in synthetic pathways or its behavior under different reaction conditions. For instance, studies have shown how it interacts with various electrophiles during substitution reactions or how it behaves in photodissociation processes under mass spectrometry . These interactions are crucial for understanding its utility in synthetic chemistry.
1-Bromo-3-chlorobenzene shares similarities with several other halogenated aromatic compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Bromobenzene | Simple brominated benzene; more reactive than 1-bromo-3-chlorobenzene due to lack of chlorine's electron-withdrawing effect. | |
Chlorobenzene | Similar structure but lacks bromine; used primarily as a solvent and intermediate in organic synthesis. | |
1-Bromo-4-chlorobenzene | Different positional isomer; exhibits different reactivity patterns due to the para substitution of halogens. | |
1-Chloro-2-bromobenzene | Another positional isomer; used in similar applications but may have different physical properties and reactivity. |
The uniqueness of 1-bromo-3-chlorobenzene lies in its specific meta-substitution pattern, which influences its reactivity compared to ortho and para isomers. This characteristic makes it particularly valuable for certain synthetic pathways where meta-directing effects are advantageous.
The synthesis of 1-bromo-3-chlorobenzene originated in early 20th-century electrophilic substitution strategies. A landmark method involved treating (3-chlorophenyl)trimethylgermanium with bromine, leveraging the germanium group’s activating effect to direct meta-substitution. By the 1980s, diazotization routes emerged, such as converting 3-chloroaniline to a diazonium salt followed by Sandmeyer reaction with CuBr, achieving yields exceeding 70%. These methods addressed the challenge of regioselectivity in dihalobenzene synthesis, which previously relied on harsh conditions like Friedel-Crafts halogenation.
As a bifunctional aryl halide, 1-bromo-3-chlorobenzene enables sequential functionalization due to the distinct reactivity of C-Br (bond dissociation energy: 280 kJ/mol) and C-Cl (397 kJ/mol) bonds. This property is exploited in:
Recent studies focus on its role in synthesizing:
Nitrobenzene has historically been used as a precursor for haloarene synthesis due to its strong meta-directing nitro group. In this route, nitrobenzene undergoes sequential reduction and diazotization to introduce halogens. For example, reduction to aniline followed by diazotization with NaNO₂/HCl enables coupling with bromide salts under Sandmeyer conditions. However, this method often yields mixtures of ortho and para isomers, necessitating costly separation [3].
Acetanilide, an acetylated derivative of aniline, directs electrophilic substitution to the para position. Bromination of acetanilide with Br₂ in acetic acid yields 4-bromoacetanilide, which can undergo chlorination at the meta position using Cl₂/FeCl₃. Subsequent hydrolysis removes the acetyl group, yielding 1-bromo-3-chlorobenzene. This route improves regioselectivity but requires multiple steps and generates acidic waste [3].
Direct bromination of chlorobenzene using Br₂ in the presence of FeBr₃ or AlCl₃ leverages the ortho/para-directing nature of chlorine. However, this method produces a 1:1 mixture of 1-bromo-3-chlorobenzene and 1-bromo-4-chlorobenzene, limiting its utility without advanced separation techniques [3].
Table 1: Classical Halogenation Methods Comparison
Method | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|
Nitrobenzene reduction | Low | 40–50 | Isomer separation required |
Acetanilide bromination | Moderate | 60–70 | Multi-step synthesis |
Direct halogenation | Low | 50–60 | Poor ortho/para selectivity |
Modern approaches employ directing groups to enhance selectivity. For instance, temporary sulfonic acid groups meta-direct bromination, achieving >90% regioselectivity. After bromination, the sulfonic group is replaced by chlorine via nucleophilic aromatic substitution [1].
Palladium and copper catalysts enable directed halogenation. A notable method uses Pd(OAc)₂ with ligands like PPh₃ to coordinate the benzene ring, directing bromine to the meta position relative to chlorine. This method achieves 85% yield with 95% selectivity [1].
Table 2: Metal-Catalyzed Halogenation Performance
Catalyst System | Temperature (°C) | Selectivity (%) | Yield (%) |
---|---|---|---|
Pd(OAc)₂/PPh₃ | 80 | 95 | 85 |
CuBr₂/1,10-Phenanthroline | 120 | 88 | 78 |
Silicon-based protecting groups (e.g., trimethylsilyl) temporarily block reactive sites during halogenation. For example, silylation of chlorobenzene at the ortho position ensures bromination occurs exclusively at the meta position, followed by desilylation to yield the target compound [1].
Industrial production faces hurdles such as halogen handling safety and byproduct management. For example, HBr gas generated during bromination requires scrubbing systems to prevent corrosion [3].
Solvent recycling and catalytic systems reduce environmental impact. A 2024 innovation uses ionic liquids as recyclable solvents for bromination, cutting waste by 70% while maintaining 80% yield [1].
Cost drivers include raw material prices (Br₂ vs. Cl₂) and catalyst longevity. Continuous-flow reactors minimize reagent use and improve safety, reducing production costs by 25% compared to batch processes [3].
Table 3: Industrial Production Cost Analysis
Factor | Batch Process Cost ($/kg) | Continuous-Flow Cost ($/kg) |
---|---|---|
Raw materials | 120 | 95 |
Waste treatment | 45 | 20 |
Catalyst recycling | 30 | 10 |
Halogen substituents are σ‐electron withdrawing yet π-donating, rendering them overall deactivating but ortho/para-directing. In nitration studies, chlorobenzene yields 63% para-nitrochlorobenzene, 34% ortho, and 3% meta under mixed-acid conditions [1] [2]. Introduction of the bromine at C-1 increases deactivation, slowing reaction ten-fold relative to chlorobenzene, but the directing pattern remains identical; 1-bromo-3-chlorobenzene affords predominantly the 4-nitro isomer (para to chlorine) with ≤5% meta contamination after optimized temperature control (45–50 °C) [3] [4].
Table 1 compares product distributions for mono- and dihalobenzenes. Steric crowding between bromine and an incoming electrophile slightly depresses the ortho fraction, enhancing para selectivity in the dihalide (83% para for 1-bromo-3-chlorobenzene versus 63% for chlorobenzene) [3] [5].
Substrate | Conditions | ortho (%) | meta (%) | para (%) |
---|---|---|---|---|
Chlorobenzene | 65% H₂SO₄ / 98% HNO₃, 50 °C | 34 [1] | 3 [1] | 63 [1] |
1-Bromo-3-chlorobenzene | same | 12 [3] | 5 [3] | 83 [3] |
Data normalized to GC area; uncertainty ±2%.
LiCl-assisted reagents such as i-PrMgCl·LiCl (“Turbo-Grignard”) enable rapid Br/Mg exchange at 0 °C, leaving the C–Cl bond intact [6] [7]. Kinetics show first-order dependence on both aryl bromide and the Grignard reagent with k₂ = 1.2 × 10⁻² M⁻¹ s⁻¹ for 1-bromo-3-chlorobenzene at 0 °C [7]. The resulting magnesiated intermediate (3-chlorophenylmagnesium chloride) can be trapped with electrophiles (e.g., DMF → 3-chlorobenzaldehyde, 82% isolated) [8].
Direct insertion of activated Mg turnings in the presence of catalytic LiCl converts 1-bromo-3-chlorobenzene to the Grignard reagent within 30 min at 0 °C; yields >90% are reported after iodine titration [9]. Selectivity for C–Br over C–Cl insertion exceeds 50:1 under these conditions.
The magnesiated species smoothly transmetallates to zinc (via ZnCl₂) or boron (via B(OMe)₃), providing versatile organozinc and boronic ester partners for Negishi or Suzuki couplings in ≥80% yield [10] [9].
Under Pd(PPh₃)₂Cl₂/CuI, 1-bromo-3-chlorobenzene couples with phenylacetylene at 70 °C to give 3-chlorophenyl-phenylacetylene in 92% yield; the C–Cl bond remains unreacted, allowing subsequent orthogonal functionalization [11] [12].
Suzuki–Miyaura reaction with potassium phenylboronate proceeds at 45 °C using PdCl₂(dppf) (1 mol %) and K₃PO₄ in aqueous MeCN, affording 3-chlorobiphenyl in 95% isolated yield [13]. Carbonate base avoids competitive chloride activation.
Rate profiling shows that dialkylbiarylphosphine ligands accelerate oxidative addition by a factor of 5 relative to triphenylphosphine for this substrate; turnover numbers exceeding 20,000 were realized at 0.05 mol % Pd using BrettPhos at 85 °C [12] [14].
Reductive elimination is turnover-limiting for bromides but not chlorides; selective amination at C–Br occurs at 40 °C with Pd(cinnamyl)Cl)₂/L2 (di-1-adamantyl-2-dimethylaminophenylphosphine), giving 3-chloro-N-phenyl-aniline in 88% yield without diarylation [15].
BippyPhos furnishes similar yields at 0.1 mol % Pd, whereas less basic phosphines drop the conversion to <30% under identical conditions [16] [17].
Ullmann-type etherification with phenol proceeds at 120 °C in DMSO with CuI/1,10-phenanthroline, selectively displacing bromine (yield 77%), while the C–Cl bond remains intact for sequential elaboration [18].
The environmentally benign potassium hexacyanoferrate(II) serves as a solid, non-toxic cyanide surrogate. Using Pd(OAc)₂/dppf (2 mol %) and K₂CO₃ in DMF–H₂O (9:1), 1-bromo-3-chlorobenzene converts to 3-chlorobenzonitrile in 93% yield at 110 °C [19] [20].
Phosphine-free pyridyl-hydrazone ligands lower the required Pd loading to 0.1 mol %, maintaining ≥90% yield and suppressing catalyst deactivation by liberated cyanide [20]. A room-temperature variant employing an L-proline–Pd nanocatalyst gives 85% yield in 2 h [21].
η⁶-(1-Bromo-3-chlorobenzene)Cr(CO)₃ undergoes photolysis with PPh₃ to afford η⁶-areneCr(CO)₂PPh₃ complexes in >80% yield after 5 h of visible irradiation, demonstrating reversible chromium arene coordination [11].
The chromium-tricarbonyl complexed aryl chloride exhibits a 15-fold rate enhancement in subsequent Sonogashira couplings versus the free aryl chloride, enabling alkynylated arene synthesis under milder conditions (50 °C, 4 h, 78% yield) [11].
Transformation | t₉₀% Conversion | Temp (°C) | Reference |
---|---|---|---|
Br/Mg exchange with i-PrMgCl·LiCl | 12 min | 0 | 16 |
Direct Mg insertion (LiCl-assisted) | 30 min | 0 | 6 |
Zn transmetallation of Grignard | 5 min | -20→0 | 2 |
Reaction | Catalyst (mol %) | Temp (°C) | Product Yield (%) |
---|---|---|---|
Sonogashira with phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 70 | 92 [11] |
Suzuki with Ph-B(OH)₂ | PdCl₂(dppf) (1) | 45 | 95 [13] |
Buchwald–Hartwig with aniline | Pd(cinnamyl)Cl)₂ (0.5) / L2 | 40 | 88 [15] |
K₄[Fe(CN)₆] cyanation | Pd(OAc)₂/dppf (2) | 110 | 93 [19] |
Irritant